Cas no 2121513-96-8 (4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester)

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester is a versatile boronic acid derivative with a benzyloxy substituent. It offers enhanced solubility and stability, facilitating efficient synthetic transformations. This compound is particularly useful in the synthesis of biologically active molecules, providing a reliable intermediate for drug discovery research.
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester structure
2121513-96-8 structure
商品名:4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester
CAS番号:2121513-96-8
MF:C19H26BN3O3
メガワット:355.23904466629
MDL:MFCD08689617
CID:5018555

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

    • 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester
    • N,N-dimethyl-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
    • 4-benzyloxy-2-dimethylaminopyrimidine-5-boronic acid pinacol ester
    • 4-(BENZYLOXY)-N,N-DIMETHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-AMINE
    • MDL: MFCD08689617
    • インチ: 1S/C19H26BN3O3/c1-18(2)19(3,4)26-20(25-18)15-12-21-17(23(5)6)22-16(15)24-13-14-10-8-7-9-11-14/h7-12H,13H2,1-6H3
    • InChIKey: NKPDCEDXNRUJQE-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2=CN=C(N(C)C)N=C2OCC2C=CC=CC=2)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 453
  • トポロジー分子極性表面積: 56.7

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10288-1G
4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester
2121513-96-8 95%
1g
¥ 1,392.00 2023-04-06
eNovation Chemicals LLC
Y0999579-5g
N,N-dimethyl-4-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2121513-96-8 95%
5g
$520 2024-08-02
abcr
AB541438-1 g
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester; .
2121513-96-8
1g
€258.30 2023-07-11
abcr
AB541438-5 g
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester; .
2121513-96-8
5g
€794.10 2023-07-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10288-500MG
4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester
2121513-96-8 95%
500MG
¥ 930.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10288-250MG
4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester
2121513-96-8 95%
250MG
¥ 561.00 2023-04-06
abcr
AB541438-5g
4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester; .
2121513-96-8
5g
€690.20 2025-02-11
Aaron
AR01K662-1g
4-Benzyloxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2121513-96-8 95%
1g
$192.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10288-5g
4-benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester
2121513-96-8 95%
5g
¥4178.0 2024-04-22
A2B Chem LLC
BA19630-250mg
4-Benzyloxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
2121513-96-8 97%
250mg
$131.00 2024-04-20

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester 関連文献

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol esterに関する追加情報

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester (CAS No. 2121513-96-8): An Overview

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester (CAS No. 2121513-96-8) is a versatile and highly functionalized boronic acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique combination of a pyrimidine core, a benzyloxy substituent, and a dimethylamino group, all of which contribute to its potential applications in the development of novel pharmaceuticals and advanced materials.

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality, which can be selectively deprotected under mild conditions. This feature makes it an attractive intermediate for the synthesis of complex molecules, particularly those requiring sequential functionalization steps. The dimethylamino substituent, on the other hand, imparts significant electronic effects to the pyrimidine ring, enhancing its reactivity and selectivity in various chemical transformations.

The boronic acid pinacol ester moiety is a well-known protecting group for boronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions. This functionality allows for the efficient and selective introduction of boron into organic molecules, facilitating the formation of carbon-carbon bonds with high regio- and stereocontrol. The pinacol ester can be easily cleaved under acidic conditions to regenerate the free boronic acid, making it a valuable tool in synthetic organic chemistry.

Recent research has highlighted the potential of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester in the development of new therapeutic agents. For instance, studies have shown that pyrimidine derivatives with similar structural features exhibit potent antiviral and anticancer activities. The presence of the dimethylamino group has been linked to enhanced cellular uptake and improved pharmacokinetic properties, making these compounds promising candidates for drug discovery.

In addition to its medicinal applications, this compound has also found utility in materials science. The combination of the pyrimidine core and boronic acid functionality makes it an excellent candidate for the synthesis of functional polymers and supramolecular assemblies. These materials can be tailored for various applications, including drug delivery systems, sensors, and catalytic supports.

The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester typically involves a multi-step process that includes the formation of the pyrimidine core, introduction of the benzyloxy and dimethylamino groups, and final coupling with pinacol to form the boronic acid ester. Each step requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these synthetic routes.

The physical properties of this compound have been extensively characterized. It is a white crystalline solid with good solubility in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its melting point is reported to be around 130°C, and it exhibits characteristic absorption bands in UV-Vis spectroscopy due to the presence of the pyrimidine ring and conjugated system.

In conclusion, 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid pinacol ester (CAS No. 2121513-96-8) is a multifunctional compound with broad applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to develop new pharmaceuticals and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in modern chemistry.

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